5-Fluoro-4-iodo-2-methylpyridine
Overview
Description
5-Fluoro-4-iodo-2-methylpyridine is a heterocyclic aromatic compound that contains fluorine, iodine, and methyl substituents on a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the diazotization of 2-amino-5-methylpyridine followed by fluorination and iodination reactions . The reaction conditions often involve the use of sodium nitrite in the presence of hydrofluoric acid for fluorination and iodine monochloride for iodination.
Industrial Production Methods
Industrial production of 5-Fluoro-4-iodo-2-methylpyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-4-iodo-2-methylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 5-fluoro-4-azido-2-methylpyridine, while Suzuki-Miyaura coupling can produce various biaryl compounds.
Scientific Research Applications
5-Fluoro-4-iodo-2-methylpyridine has several applications in scientific research:
Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Agrochemicals: It is used in the development of herbicides and insecticides due to its ability to interact with biological targets in pests.
Material Science: The compound is used in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 5-Fluoro-4-iodo-2-methylpyridine depends on its specific application. In medicinal chemistry, the compound may act by binding to and inhibiting specific enzymes or receptors, thereby modulating biological pathways. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity for its molecular targets .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-iodo-5-methylpyridine
- 2-Fluoro-4-methylpyridine
- 4-Fluoro-2-methylpyridine
Uniqueness
5-Fluoro-4-iodo-2-methylpyridine is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties. The combination of fluorine and iodine atoms on the pyridine ring can enhance the compound’s reactivity and binding affinity compared to similar compounds .
Properties
IUPAC Name |
5-fluoro-4-iodo-2-methylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FIN/c1-4-2-6(8)5(7)3-9-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFUIZMUIZRONQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=N1)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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